2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (Z)- is an organic compound classified under the category of amides. Its structure features a cyclopropyl group, a 4-fluorophenyl moiety, and a methyl group attached to a butenamide backbone. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (Z)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide typically involves several key steps:
The molecular structure of (Z)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16FNO |
| Molecular Weight | 233.28 g/mol |
| Isomeric SMILES | C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)F |
This compound exhibits a geometric configuration characterized by the Z-isomer, indicating that the highest priority substituents on the double bond are on the same side.
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo various chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium hydroxide | Aqueous solution |
The mechanism of action for (Z)-N-cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets:
The compound's melting point, boiling point, and spectral data (NMR, IR) are crucial for characterization but were not detailed in available sources.
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has several scientific applications:
This compound represents a significant interest in both academic and industrial research due to its diverse applications and unique structural characteristics.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: